molecular formula C14H18ClNO B3173976 N-[(3-chlorophenyl)methoxy]cycloheptanimine CAS No. 951625-75-5

N-[(3-chlorophenyl)methoxy]cycloheptanimine

Cat. No.: B3173976
CAS No.: 951625-75-5
M. Wt: 251.75 g/mol
InChI Key: DLPQATRVAWGHET-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methoxy]cycloheptanimine is an organic compound with the molecular formula C14H18ClNO It is a derivative of cycloheptanone, where the oxime group is substituted with a 3-chlorophenylmethoxy group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methoxy]cycloheptanimine typically involves the reaction of cycloheptanone with hydroxylamine to form cycloheptanone oxime. This intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methoxy]cycloheptanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of N-[(3-chlorophenyl)methoxy]cycloheptanamine.

    Substitution: Formation of various substituted cycloheptanimine derivatives.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methoxy]cycloheptanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methoxy]cyclohexanimine
  • N-[(3-chlorophenyl)methoxy]cyclopentanamine
  • N-[(3-chlorophenyl)methoxy]cyclooctanamine

Uniqueness

N-[(3-chlorophenyl)methoxy]cycloheptanimine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs.

Properties

IUPAC Name

N-[(3-chlorophenyl)methoxy]cycloheptanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-13-7-5-6-12(10-13)11-17-16-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPQATRVAWGHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NOCC2=CC(=CC=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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